N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

概要

説明

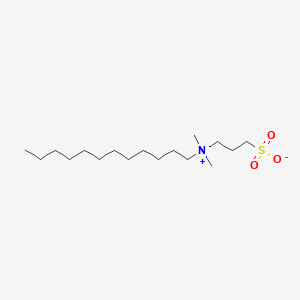

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (referred to by its full name hereafter) is a zwitterionic surfactant characterized by a sulfobetaine structure. Its molecular architecture comprises a dodecyl hydrocarbon chain (C12), a quaternary ammonium group, and a sulfonate group, enabling amphoteric behavior with balanced cationic and anionic moieties. This surfactant is widely utilized in biochemical and industrial applications due to its low toxicity, mildness, and stability across broad pH and ionic strength ranges . Key applications include:

- Protein solubilization: It effectively isolates membrane proteins without denaturation, making it preferable to harsher ionic surfactants like SDS .

- Assay modifications: Replaces toxic surfactants in colorimetric assays (e.g., CAS assay) while maintaining efficacy .

- Interfacial studies: Forms stable aggregates at oil/water interfaces in mixed surfactant systems, enhancing emulsion stability .

- Material synthesis: Facilitates the preparation of mesoporous silica hollow spheres and films .

作用機序

Target of Action

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as Lauryl sulfobetaine, is primarily targeted at proteins . It is used for protein solubilization , which involves breaking down the protein structure to make it soluble.

Mode of Action

As a zwitterionic detergent, this compound interacts with proteins by disrupting the hydrophobic interactions that maintain the protein’s tertiary structure . This leads to the unfolding of the protein and increases its solubility.

Biochemical Pathways

The compound doesn’t directly affect any specific biochemical pathways. Instead, it facilitates the study of these pathways by enabling the extraction and solubilization of proteins .

Pharmacokinetics

As a detergent, it is expected to have good solubility in water .

Result of Action

The primary result of the action of this compound is the solubilization of proteins . This allows for the study of proteins in a soluble state, facilitating various biochemical and biophysical analyses.

生化学分析

Biochemical Properties

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate plays a significant role in biochemical reactions, particularly in protein solubilization . It interacts with proteins and other biomolecules, altering their structural properties in mixed systems of ionic and zwitterionic surfactants .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with proteins. It can influence cell function by altering protein structure, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

生物活性

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) is a zwitterionic surfactant known for its unique amphiphilic properties, which allow it to interact effectively with biological membranes and proteins. This article explores the biological activity of DDAPS, focusing on its applications in biochemistry and molecular biology, as well as its interactions at the cellular level.

DDAPS is characterized by a long hydrophobic dodecyl chain and a quaternary ammonium group, contributing to its surfactant properties. The molecular formula is , with a molecular weight of approximately 336.55 g/mol. The compound's structure enables it to solubilize proteins without denaturing them, making it invaluable for various biochemical applications.

DDAPS functions by inserting its hydrophobic tail into the hydrophobic regions of proteins, while the charged head group interacts with water molecules. This dual interaction reduces surface tension and enhances protein solubility in aqueous solutions, facilitating studies on membrane proteins and other biomolecules .

Protein Solubilization

One of the primary applications of DDAPS is in the solubilization of membrane proteins. Studies have demonstrated that DDAPS can effectively solubilize cardiac 5'-nucleotidase without altering its structure, which is crucial for understanding protein function . This property makes DDAPS a preferred choice over traditional detergents, especially when working with sensitive proteins.

Drug Delivery Systems

DDAPS has been investigated for its role in drug delivery systems. Its ability to form mixed micelles with other surfactants enhances the solubilization of hydrophobic drugs, potentially improving their bioavailability. Research indicates that DDAPS can modulate the critical micelle concentration (CMC) of other surfactants, thereby optimizing drug delivery formulations .

Cellular Interactions

At the cellular level, DDAPS has been shown to influence various signaling pathways. It binds to integrins ITGAV:ITGB3 and ITGA6:ITGB4, forming ternary complexes that are essential for insulin-like growth factor (IGF) signaling. This interaction promotes phosphorylation and activation of key signaling molecules such as MAPK1/ERK2 and AKT1, which are involved in cell survival and proliferation .

Study 1: Protein Structural Analysis

In a study examining the effects of DDAPS on protein structure, researchers utilized bovine serum albumin (BSA) in a binary surfactant system with sodium dodecyl sulfate (SDS). The findings indicated that low concentrations of DDAPS maintained the secondary structure of BSA while allowing for effective solubilization .

Study 2: Drug Delivery Enhancement

Another investigation focused on the use of DDAPS in enhancing the delivery of hydrophobic drugs. The study demonstrated that formulations containing DDAPS significantly improved drug solubility and cellular uptake compared to those using conventional surfactants .

Comparative Analysis

The following table summarizes the properties and applications of DDAPS compared to other zwitterionic surfactants:

| Compound Name | Structure Characteristics | Unique Properties | Applications |

|---|---|---|---|

| This compound (DDAPS) | Long dodecyl chain, zwitterionic nature | Effective protein solubilizer | Membrane protein studies, drug delivery systems |

| N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Shorter alkyl chain | Lower toxicity | Suitable for sensitive applications |

| N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Longer alkyl chain | Increased hydrophobicity | Better for lipid extraction |

科学的研究の応用

Surfactant Applications

DDAPS as a Surfactant:

DDAPS is primarily recognized for its surfactant properties, which enhance the solubility of hydrophobic substances. This characteristic is particularly beneficial in:

- Cosmetics and Personal Care Products: It is used to improve the texture and stability of formulations, allowing for better dispersion of active ingredients.

- Detergents: Its ability to reduce surface tension makes it effective in cleaning formulations.

Case Study: Foaming Properties

A study analyzed the foaming behavior of DDAPS in aqueous solutions, demonstrating its effectiveness in stabilizing foams in the presence of oils and salts, which is crucial for applications in personal care products .

Biotechnology

Protein Solubilization:

DDAPS plays a significant role in biotechnology, particularly in the solubilization of proteins. Its zwitterionic nature minimizes protein denaturation during extraction processes.

- Applications: Used extensively in protein purification protocols, including chromatography and electrophoresis.

Case Study: Structural Analysis of Proteins

Research has shown that DDAPS can stabilize protein structures during analysis, allowing for accurate assessments of protein folding and interactions in mixed surfactant systems .

Pharmaceutical Formulations

Emulsion Stabilization:

In pharmaceutical applications, DDAPS is utilized to stabilize emulsions, enhancing the bioavailability of active pharmaceutical ingredients (APIs).

- Drug Delivery Systems: It improves the delivery efficiency of poorly soluble drugs by facilitating their incorporation into lipid-based formulations.

Case Study: Drug Formulation Development

Studies indicate that incorporating DDAPS into drug formulations significantly enhances the solubility and stability of certain APIs, leading to improved therapeutic outcomes .

Environmental Applications

Water Remediation:

DDAPS is employed in environmental science for its dispersing properties, which enhance the bioavailability of pollutants in contaminated water bodies.

- Applications: Effective in oil spill remediation and the treatment of wastewater by facilitating the breakdown and removal of hydrophobic contaminants.

Case Study: Pollutant Bioavailability Enhancement

Research demonstrated that using DDAPS as a dispersant significantly increased the bioavailability of hydrocarbons in marine environments, promoting microbial degradation .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Surfactants | Cosmetics, detergents | Enhanced solubility and stability |

| Biotechnology | Protein solubilization | Minimizes denaturation |

| Pharmaceutical Formulations | Emulsion stabilization | Improved API delivery |

| Environmental Science | Water remediation | Enhanced pollutant bioavailability |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate relevant to micelle formation?

- Answer : The compound (CAS 14933-08-5) has a molecular formula of C₁₇H₃₇NO₃S and a molecular weight of 335.55 g/mol. It is hygroscopic, soluble in water (up to 1M concentration), and forms zwitterionic micelles with a critical micelle concentration (CMC) reported between 2–4 mM at 20–25°C . Its structure includes a dodecyl hydrophobic tail and a sulfobetaine headgroup, enabling dual charge interactions. Key safety data include hazards for skin/eye irritation (H315-H319) and respiratory irritation (H335) .

Q. How is this surfactant applied in protein solubilization studies?

- Answer : It is used to solubilize membrane proteins by integrating into lipid bilayers while minimizing denaturation. For example, in β-lactoglobulin A and bovine serum albumin studies, it reduces interfacial tension when added to protein dispersions at 1% (w/v) concentrations. Experimental protocols involve mixing surfactants with protein solutions and measuring θ-values (contact angles) on hydrophobic surfaces to assess dispersion efficiency .

Advanced Research Questions

Q. What methodologies resolve contradictions in anion adsorption specificity on zwitterionic micelles?

- Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and dielectric relaxation spectroscopy (DRS) are used to analyze anion binding. MD studies with 55-monomer micelles in NaCl, NaBr, and NaClO₄ solutions reveal that adsorption depends on anion dehydration energy rather than micelle hydration changes. DRS data corroborate that specific interactions (e.g., Br⁻ vs. Cl⁻) are governed by headgroup-anion affinity, not global interfacial dehydration .

Q. How do structural variations in gemini surfactants affect mixed micelle thermodynamics with this compound?

- Answer : Calorimetric studies (298 K) show that mixed micelles with 12-s-12 gemini surfactants (e.g., 12-4-12, 12-5-12) exhibit non-ideal behavior. Excess enthalpy (ΔH^E) and Gibbs energy (ΔG^E) depend on the spacer length (s=4–6). Shorter spacers increase charge density, enhancing synergism (ΔH^E < 0), while longer spacers reduce electrostatic complementarity. These trends align with Regular Solution Theory and Motomura’s model .

Q. How does interfacial hydration influence micelle behavior in conflicting studies?

- Answer : While early hypotheses linked anion adsorption to micelle dehydration, MD simulations of sodium triflate (NaTf) and methanesulfonate (NaMs) systems show no significant hydration changes at the micelle surface. Instead, anion specificity arises from direct interactions with the sulfonate and ammonium groups, as evidenced by radial distribution function (RDF) analyses .

Q. What role does this surfactant play in stabilizing membrane-bound proteins for structural studies?

- Answer : It acts as a zwitterionic detergent to solubilize proteins like GsPutA (proline utilization A). Structural studies show its hydrophobic tail binds to α-domain hydrophobic patches, maintaining protein conformation. Comparative assays with lauryl dimethylamine oxide (LDAO) highlight its lower denaturation risk, making it suitable for X-ray crystallography .

Q. Methodological Notes

類似化合物との比較

Zwitterionic Surfactants

Notes:

- CMC discrepancies: The reported CMC for this compound varies between studies (e.g., 9.8×10⁻⁴ mol/L vs.

- Synergistic effects : Mixed systems with sodium dodecyl benzene sulfonate (SDBS) show enhanced interfacial stability due to complementary charge interactions .

Ionic and Non-Ionic Surfactants

Key distinctions :

- Charge-dependent interactions : this compound’s zwitterionic nature minimizes denaturation risks compared to SDS or CTAB, making it ideal for biological applications .

- Electrodeposition : In zinc electrodeposition, this compound and Triton X-100 produce finer grain structures than SDS or CTAB .

Gemini Surfactants

Mixed micelle studies with cationic gemini surfactants (e.g., 12-4-12, 12-5-12) reveal:

準備方法

Classical Alkylation Using 1,3-Propanesultone

The most widely documented method for synthesizing N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate involves the reaction of N,N-dimethyldodecylamine with 1,3-propanesultone (trimethylene sultone) . This exothermic reaction proceeds via nucleophilic attack of the tertiary amine on the electrophilic carbon of the sultone, resulting in ring-opening and the formation of the zwitterionic product.

Reaction Mechanism and Conditions

The reaction is typically conducted under reflux in anhydrous solvents such as ethanol or acetonitrile to prevent hydrolysis of the sultone. A stoichiometric ratio of 1:1 between the amine and sultone ensures complete conversion, though slight excesses of sultone (1.1 equivalents) are sometimes employed to drive the reaction to completion . The absence of catalysts in this method simplifies purification but may necessitate extended reaction times (12–24 hours).

Key Parameters

-

Yield : Reported yields range from 70–85%, with impurities primarily consisting of unreacted sultone and amine .

Transition Metal-Catalyzed Synthesis

A patented method enhances reaction efficiency by introducing homogeneous transition metal catalysts, such as Cu²⁺, Fe³⁺, or Ni²⁺, at concentrations as low as 10⁻⁸–10⁻⁴ gram atoms per liter . These catalysts accelerate the sulfonation step by facilitating electron transfer processes, reducing reaction times to 2–6 hours.

Advantages of Catalysis

-

Faster Kinetics : Catalyzed reactions achieve >90% conversion within 6 hours .

-

Reduced Byproducts : Minimizes sulfate formation through controlled oxidation of sulfite intermediates .

-

Broad Catalyst Compatibility : Technical-grade metal oxides or alloys can be used, lowering costs .

Example Protocol

-

Reagents : N,N-dimethyldodecylamine (1 mol), 1,3-propanesultone (1.05 mol), CuSO₄·5H₂O (0.001 mol%).

-

Conditions : Aqueous ethanol (50% v/v), pH 6.0–7.0 (buffered with NaHSO₃/Na₂SO₃), 70°C, 4 hours .

-

Workup : Filtration to remove catalyst residues, followed by solvent evaporation and recrystallization from acetone .

pH Optimization and Buffering Strategies

Maintaining a pH of 5–8 is critical to suppress the competing sulfate formation reaction . Buffering systems comprising sodium hydrogen sulfite (NaHSO₃) and sodium sulfite (Na₂SO₃) in a 1:1 molar ratio stabilize the reaction medium, ensuring high selectivity for the sulfobetaine product.

Impact of pH on Yield

| pH Range | Sulfobetaine Yield (%) | Sulfate Byproduct (%) |

|---|---|---|

| 4.0–5.0 | 65–75 | 15–25 |

| 5.5–7.0 | 85–92 | 3–8 |

| 7.5–9.0 | 70–80 | 10–20 |

Data adapted from patent US4381980A .

Solvent Systems and Reaction Conditions

The choice of solvent influences reaction rate and product purity. Polar aprotic solvents like acetonitrile favor faster kinetics, while aqueous-ethanol mixtures enhance catalyst solubility .

Solvent Comparison Table

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 12–24 | 70–85 | 90–95 |

| Acetonitrile | 8–12 | 80–88 | 92–97 |

| Water/Ethanol (1:1) | 4–6 | 85–92 | 95–98 |

Purification and Isolation Techniques

Crude product isolation typically involves solvent evaporation under reduced pressure, followed by recrystallization from acetone or methanol . Hygroscopicity necessitates storage in desiccators or under inert gas . Advanced purification methods include:

特性

IUPAC Name |

3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWSFJTYBVKZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049222 | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white to white hygroscopic crystalline powder; [TCI America MSDS] | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14933-08-5, 68201-55-8 | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethyl(3-sulphonatopropyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, coco alkyldimethyl(3-sulfopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL SULTAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6P3KW3E8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。